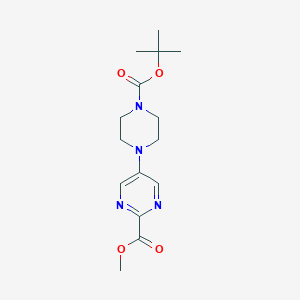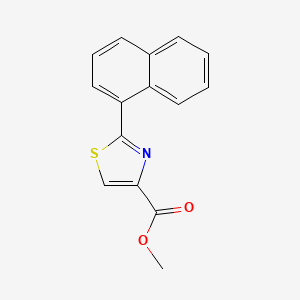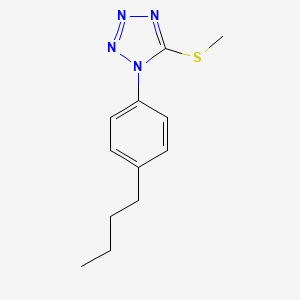
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylate groups attached to a pyrimidine ring. Its molecular formula is C9H10N2O6, and it has a molecular weight of 242.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce dihydropyrimidine derivatives .
科学的研究の応用
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit specific proteins, or alter cellular signaling pathways .
類似化合物との比較
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of pharmaceuticals.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Another pyrimidine derivative with applications in organic synthesis.
Uniqueness
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate stands out due to its dual hydroxyl and carboxylate functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H10N2O6 |
|---|---|
分子量 |
242.19 g/mol |
IUPAC名 |
2-O-ethyl 4-O-methyl 5-hydroxy-6-oxo-1H-pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(15)6-10-4(8(14)16-2)5(12)7(13)11-6/h12H,3H2,1-2H3,(H,10,11,13) |
InChIキー |
OTCGLOYIDBJUNY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(C(=O)N1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)







![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)


![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)

![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
